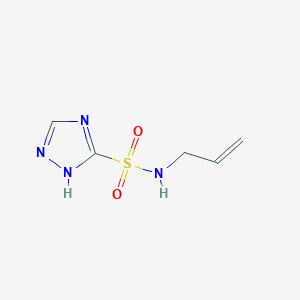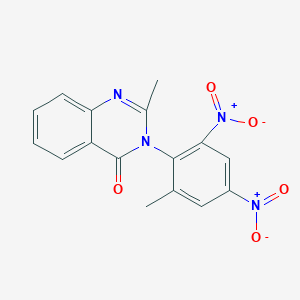
N-allyl-4H-1,2,4-triazole-3-sulfonamide
Übersicht
Beschreibung
N-allyl-4H-1,2,4-triazole-3-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and has a triazole ring structure. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-allyl-4H-1,2,4-triazole-3-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities. The compound has been shown to inhibit the growth of various pathogenic microorganisms and cancer cells. Other potential applications of N-allyl-4H-1,2,4-triazole-3-sulfonamide include its use as a corrosion inhibitor, a dye for textiles, and a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-allyl-4H-1,2,4-triazole-3-sulfonamide has been extensively studied. The compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been reported to inhibit the biosynthesis of nucleic acids, which is essential for the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects:
N-allyl-4H-1,2,4-triazole-3-sulfonamide has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis, which is a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics. Other reported effects of N-allyl-4H-1,2,4-triazole-3-sulfonamide include its ability to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4H-1,2,4-triazole-3-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of microorganisms. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for testing against various types of cancer. One of the limitations is its potential toxicity, which requires careful handling and testing in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4H-1,2,4-triazole-3-sulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Another direction is to explore its potential as a corrosion inhibitor and a dye for textiles. Further research is also needed to understand the mechanism of action of the compound and its effects on different biological systems. Additionally, research is needed to evaluate the safety and toxicity of the compound for potential clinical use.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-1H-1,2,4-triazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-2-3-8-12(10,11)5-6-4-7-9-5/h2,4,8H,1,3H2,(H,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZYVBEUVFYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-ethylimidothiocarbamate](/img/structure/B4291225.png)


![3,3'-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one)](/img/structure/B4291257.png)


![7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B4291276.png)
![6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4291279.png)

![N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline](/img/structure/B4291310.png)
![2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide](/img/structure/B4291312.png)
![bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate](/img/structure/B4291315.png)
![ethyl 1-[4-nitro-2-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl]piperidine-4-carboxylate](/img/structure/B4291317.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,5-dimethyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4291325.png)